N-methyl-3-(2-phenylethoxy)benzamide

Description

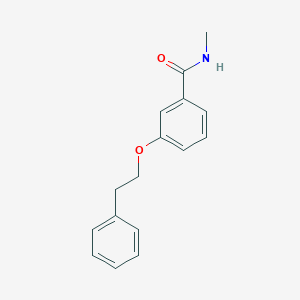

N-Methyl-3-(2-phenylethoxy)benzamide is a benzamide derivative characterized by a benzamide core (C₆H₅CONH-) modified with two key substituents: (1) a methyl group attached to the nitrogen atom (N-methyl) and (2) a 2-phenylethoxy group (-OCH₂CH₂C₆H₅) at the meta position (C-3) of the benzene ring. Its molecular formula is C₁₆H₁₇NO₂, with a molecular weight of 255.32 g/mol. Structural characterization methods such as ¹H/¹³C NMR, IR spectroscopy, and X-ray crystallography (as seen in related compounds) would confirm its identity and purity .

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

N-methyl-3-(2-phenylethoxy)benzamide |

InChI |

InChI=1S/C16H17NO2/c1-17-16(18)14-8-5-9-15(12-14)19-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,17,18) |

InChI Key |

YWUOMMQZSJYCPP-UHFFFAOYSA-N |

SMILES |

CNC(=O)C1=CC(=CC=C1)OCCC2=CC=CC=C2 |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)OCCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between N-methyl-3-(2-phenylethoxy)benzamide and related benzamide derivatives from the evidence:

Table 1. Comparative Analysis of Benzamide Derivatives

Key Comparative Insights:

Structural Variations: Substituent Position: The meta vs. para placement of the phenylethoxy group (e.g., 3- vs. 4-position in ) influences molecular geometry and steric interactions. Functional Groups: The N-methyl group in the target compound increases lipophilicity compared to derivatives with polar groups like hydroxyl (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ) or amino (e.g., 2-[[3-(2-phenylethoxy)phenyl]amino]benzamide ).

Synthesis: Most compounds are synthesized via nucleophilic acyl substitution between benzoyl chlorides and amines. For example, Rip-B is formed by reacting benzoyl chloride with 3,4-dimethoxyphenethylamine , while N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide uses 3-methylbenzoyl chloride and an amino alcohol .

Physicochemical and Biological Properties :

- Solubility : Methoxy or hydroxyl groups (e.g., in Rip-B or N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ) enhance water solubility, whereas N-methyl or aryl groups (e.g., N-(2,6-dimethylphenyl)-4-(2-phenylethoxy)benzamide ) increase hydrophobicity.

- Biological Activity : While the target compound’s activity is unreported, other benzamides show diverse applications. For instance, N,O-bidentate ligands like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are used in metal-catalyzed reactions , and derivatives in exhibit antioxidant activity .

Characterization :

- X-ray crystallography (e.g., ) and NMR (e.g., ) are standard for confirming benzamide structures. The target compound would likely require similar validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.